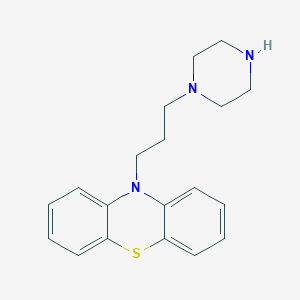

10-Piperazinylpropylphenothiazine

Description

Contextualization within the Phenothiazine (B1677639) Compound Class

Phenothiazines are a class of nitrogen and sulfur-containing heterocyclic compounds that form the structural basis for many first-generation antipsychotic drugs. nih.govresearchgate.net The core of these molecules is the phenothiazine nucleus, a tricyclic system where two benzene (B151609) rings are fused to a central para-thiazine ring. drugbank.com The therapeutic properties of phenothiazine derivatives are largely determined by the nature of the substituent attached to the nitrogen atom at position 10 of this tricyclic ring. if-pan.krakow.pldoi.org

The structure-activity relationship (SAR) of phenothiazines reveals several key features for neuroleptic activity. slideshare.netslideshare.net A critical element is a three-carbon chain separating the nitrogen atom at position 10 from a terminal amino group. slideshare.netslideshare.net Furthermore, modifications at the 2-position of the phenothiazine ring with an electron-withdrawing group, such as chlorine or a trifluoromethyl group, have been shown to enhance antipsychotic potency. if-pan.krakow.plslideshare.net

10-Piperazinylpropylphenothiazine fits this structural paradigm. It features the essential three-carbon propyl chain attached to the nitrogen at position 10, which in turn is linked to a piperazine (B1678402) ring. This specific arrangement places it within the piperazine subgroup of phenothiazine derivatives, known for their potent antipsychotic effects. nih.govnih.gov The activity of these drugs is thought to stem from their ability to act as antagonists at dopamine (B1211576) receptors in the brain, a function facilitated by the specific conformation adopted by the side chain. nih.govniscpr.res.in

Significance of the Piperazine Moiety in Pharmaceutical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In medicinal chemistry, it is considered a "privileged scaffold" because its incorporation into a molecule can confer a wide range of favorable pharmacological and pharmacokinetic properties. nih.govtandfonline.comresearchgate.net This versatility has led to its presence in numerous commercially available drugs targeting a vast array of conditions. nih.govresearchgate.net

The significance of the piperazine moiety stems from several of its characteristics:

Versatile Biological Activity: Piperazine derivatives exhibit a remarkable spectrum of biological actions, including anticancer, antimicrobial, antiviral, anti-inflammatory, antidepressant, and antipsychotic effects. nih.govresearchgate.netingentaconnect.comnih.gov

Pharmacokinetic Modulation: The piperazine ring can improve a drug's solubility and basicity, which can enhance its pharmacokinetic profile. tandfonline.comeurekaselect.com Its chemical reactivity also allows it to serve as a linker to connect different pharmacophores within a single molecule. tandfonline.comresearchgate.net

Receptor Interaction: The nitrogen atoms in the piperazine ring can be protonated at physiological pH. This positive charge is often crucial for binding to biological targets, such as G-protein coupled receptors (GPCRs), including dopamine and serotonin (B10506) receptors. slideshare.net The ability of the piperazine moiety to form hydrogen bonds with target proteins can also enhance biological activity. researchgate.net

Structural Flexibility: The piperazine ring has a flexible core structure that is advantageous for the design and synthesis of new bioactive compounds. nih.gov This flexibility can be reduced by incorporating it into more complex structures to fine-tune its interaction with biological targets. tandfonline.com

In the context of phenothiazine antipsychotics, the presence of a piperazine side chain is associated with enhanced activity compared to simple alkylamino side chains. nih.gov This enhancement is attributed to favorable interactions that promote a molecular conformation mimicking dopamine, allowing for effective competitive antagonism at dopamine receptors. nih.gov

Academic Nomenclature and Synonyms of 10-Piperazinylpropylphenothiazine

The compound is known by several names in scientific literature and chemical databases. Its formal IUPAC name is 10-(3-piperazin-1-ylpropyl)phenothiazine. nih.gov It is also recognized as a human metabolite of the drug Perazine, where it is referred to as N-desmethylperazine. nih.gov The compound with a methyl group on the terminal nitrogen of the piperazine ring is known as Perazine. chemicalbook.compharmaffiliates.comchemeo.com

Below is a table summarizing the key identifiers and synonyms for the compound.

| Identifier Type | Value |

| IUPAC Name | 10-(3-piperazin-1-ylpropyl)phenothiazine nih.gov |

| Synonyms | Desmethylperazine, Demethylperazine, 10-[3-(1-Piperazinyl)propyl]-10H-phenothiazine nih.gov |

| CAS Number | 3240-48-0 nih.gov |

| Molecular Formula | C19H23N3S nih.gov |

| Parent Compound | Perazine (CAS 84-97-9) chemicalbook.comchemeo.comsynzeal.com |

Structure

3D Structure

Properties

IUPAC Name |

10-(3-piperazin-1-ylpropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21/h1-4,6-9,20H,5,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSUKAVVJWNXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186116 | |

| Record name | 10-Piperazinylpropylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-48-0 | |

| Record name | 10-Piperazinylpropylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Piperazinylpropylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethylperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YGA7J86MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Approaches for the Chemical Synthesis of the 10-Piperazinylpropylphenothiazine Core

The synthesis of the 10-piperazinylpropylphenothiazine core is typically a multi-step process that begins with the construction of the phenothiazine (B1677639) ring system itself. A common historical and effective method involves the reaction of diphenylamine (B1679370) with sulfur in the presence of a catalyst like iodine or aluminum chloride at high temperatures (140-160°C). youtube.com This electrophilic cyclization forges the central thiazine (B8601807) ring.

Once the phenothiazine nucleus is obtained, the critical step is the introduction of the piperazinylpropyl side chain at the N-10 position. This is achieved through N-alkylation. A standard procedure involves reacting the phenothiazine with a bifunctional propyl linker, such as 1,3-dibromopropane, in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). researchgate.net This yields a 10-(3-bromopropyl)phenothiazine intermediate. Subsequent reaction of this intermediate with piperazine (B1678402), often in the presence of a base like potassium carbonate in a solvent like toluene, displaces the terminal bromine atom to yield the final 10-piperazinylpropylphenothiazine core structure. researchgate.net

An alternative approach involves reacting phenothiazine directly with a pre-formed side chain, such as 1-(3-chloropropyl)piperazine, in the presence of a suitable base to facilitate the nucleophilic substitution at the phenothiazine nitrogen.

Synthesis of Phenothiazine-Piperazine Derivatives

The 10-piperazinylpropylphenothiazine scaffold serves as a versatile template for creating a vast library of derivatives. Modifications can be systematically introduced at three key positions: the N-10 side chain, the phenothiazine ring system, and the terminal nitrogen of the piperazine moiety.

Alkylation Procedures for N-10 Position Functionalization

The functionalization at the N-10 position is the defining step in the synthesis of this class of compounds. The length and nature of the alkyl linker between the phenothiazine nitrogen and the piperazine ring are critical determinants of a compound's properties. While a propyl (three-carbon) chain is characteristic of the parent compound, studies have explored varying this length. nih.gov The general synthetic strategy involves the N-alkylation of a phenothiazine (which may already be substituted on the rings) with an appropriate haloalkylpiperazine derivative. nih.govresearchgate.net The reaction is typically carried out under reflux with a base such as potassium carbonate. researchgate.net

For instance, the synthesis of novel derivatives often starts with a substituted phenothiazine, which is then reacted with a haloalkyl acyl chloride. The resulting intermediate is subsequently coupled with a desired amine or piperazine derivative. nih.gov This modular approach allows for the generation of a wide array of analogues by varying the components in the final coupling step.

Elaboration and Functionalization of the Phenothiazine Ring System

The aromatic rings of the phenothiazine nucleus are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can significantly modulate the compound's electronic and steric properties. Substitutions are most commonly introduced at the C-2 position. Electron-withdrawing groups such as chlorine (-Cl) or trifluoromethyl (-CF3) are frequently incorporated. nih.govacs.org These groups can be introduced onto the diphenylamine precursor before the initial cyclization or, in some cases, directly onto the phenothiazine ring.

Furthermore, the sulfur atom in the central ring can be oxidized to form sulfoxides or sulfones. researchgate.net For example, oxidation with hydrogen peroxide at room temperature can yield the corresponding phenothiazine-5-oxide or 5,5-dioxide derivatives. researchgate.net Other modifications include the introduction of nitro groups onto the phenothiazine rings, which can then serve as handles for further functionalization, such as displacement by nucleophiles. nih.govacs.org The replacement of one of the benzene (B151609) rings with a pyridine (B92270) ring to create azaphenothiazines is another strategy to develop novel analogues. mdpi.com

Modifications of the Piperazine Side Chain and Linker Moiety

The piperazine ring offers a readily modifiable site for derivatization, particularly at the terminal N-4 nitrogen. nih.gov This position can be functionalized with a wide variety of substituents to explore structure-activity relationships. Common modifications include the introduction of alkyl, aryl, and aralkyl groups. For example, reacting 10-(3-chloropropyl)-2-chlorophenothiazine with 1-(3-phenylpropyl)piperazine (B2452999) yields a derivative with an extended hydrophobic substituent. researchgate.net

Another prevalent modification is the addition of a hydroxyethyl (B10761427) group, creating derivatives such as 2-(4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethanol. researchgate.net This introduces a polar hydroxyl group, which can alter the compound's solubility and potential for hydrogen bonding. The versatility of the piperazine moiety allows for the attachment of complex heterocyclic systems, amino acids, and other pharmacophores through molecular hybridization approaches. researchgate.netresearchgate.net

Development of Novel Phenothiazine Analogues for Research Applications

The chemical tractability of the 10-piperazinylpropylphenothiazine scaffold has spurred the development of numerous novel analogues for a range of research applications, particularly in oncology and as antioxidants.

Researchers have synthesized series of phenothiazine derivatives for evaluation as potential anticancer agents. nih.govnih.gov By modifying the substituents on the phenothiazine ring and the piperazine side chain, compounds with cytotoxic activity against various cancer cell lines have been identified. For example, novel phenothiazine-1,2,3-triazole hybrids have been synthesized and shown to possess antiproliferative activity against stomach, prostate, and breast cancer cell lines, with some derivatives showing greater potency than the standard drug 5-fluorouracil. researchgate.net

The tables below summarize research findings for selected novel phenothiazine analogues.

| Compound/Derivative Class | Modification Strategy | Tested Cell Lines | Key Research Finding | Reference |

|---|---|---|---|---|

| Phenothiazine-1,2,3-triazole hybrids | Attachment of 1-aryl-1,2,3-triazole moiety to N-10 via a methyl linker. | Stomach, oesophagus, prostate, breast, liver cancer cell lines | A derivative with a 4-chlorophenyl moiety showed better activity (IC50: 0.5 to 6.7 μM) against all cell lines than 5-fluorouracil. | researchgate.net |

| 2-chloro-N-(phenazin-2-yl)benzamide | Derivatization of 2-phenazinamine (a structural relative). | K562 (leukemia), HepG2 (liver), MGC803 (gastric), HCT116 (colorectal), MCF7 (breast) | Potent anticancer effect comparable to cisplatin (B142131) against K562 and HepG2 cells with low toxicity to non-cancer cells. | nih.gov |

| Pyridobenzothiazines | Replacement of a benzene ring with a pyridine ring. | Leukemia, melanoma, lung, colon, CNS, renal, breast, ovarian, and prostate tumor cell lines | Demonstrated a broad spectrum of cytotoxic activities against various human tumor cell lines. | mdpi.com |

| Novel PTZ 10-carboxamides | Varied substituents on the phenothiazine ring (-Cl, -CF3) and replacement of piperazine with other cyclic amines. | Hep3B and SkHep1 (liver cancer) | Identified novel derivatives with significant cytotoxic effects on liver cancer cell lines. | nih.gov |

| Compound/Derivative Class | Modification Strategy | Assay Method | Key Research Finding | Reference |

|---|---|---|---|---|

| Phenothiazine-aryl amine conjugates | Coupling of aryl amines to a 10-chloroacetylphenothiazine core. | DPPH radical scavenging, LDL oxidation inhibition | A derivative with a 4-amino-2-methoxyphenol (B1666316) moiety showed more potent antioxidant activity than the standard BHA. | umn.eduscholarsresearchlibrary.com |

| Phenothiazine-1,2,4-triazole derivatives | Attachment of a substituted benzylideneamino-1,2,4-triazole moiety to N-10 via a methyl linker. | Nitric oxide, hydrogen peroxide, and DPPH radical scavenging | Derivatives containing electron-releasing groups on the benzylidene ring demonstrated potent antioxidant activity. | researchgate.net |

Metabolic Transformations and Biotransformation Pathways

10-Piperazinylpropylphenothiazine as a Known Human Metabolite of Perazine

10-Piperazinylpropylphenothiazine is recognized as a human metabolite of the antipsychotic drug Perazine. nih.govnih.govscilit.com The metabolic process primarily involves N-demethylation of Perazine, a reaction catalyzed by specific cytochrome P-450 (CYP) isoenzymes. nih.gov Studies have identified CYP2C19 as the main isoenzyme responsible for this transformation, accounting for approximately 68% of Perazine N-demethylation. Other isoenzymes like CYP1A2, CYP3A4, and CYP2D6 are also involved, but to a lesser extent, contributing between 6-10% to the process. nih.gov

Investigation of Enzymatic Interactions in Phenothiazine (B1677639) Metabolism

The metabolism of phenothiazines is heavily influenced by the activity of various enzymes, primarily the cytochrome P450 superfamily. In vitro and preclinical studies have been instrumental in elucidating these interactions.

Modulation of Kynurenine (B1673888) Hydrolase Activity by Phenothiazines (In Vitro/Preclinical)

While the provided search results focus heavily on cytochrome P450 enzymes, the broader context of phenothiazine metabolism includes interactions with other enzyme systems. Further research is needed to specifically detail the modulation of kynurenine hydrolase activity by phenothiazines.

Exploration of Other Relevant Metabolic Enzymes (In Vitro/Preclinical)

In vitro studies using human liver microsomes and cDNA-expressed human CYPs have been crucial in identifying the specific enzymes involved in phenothiazine metabolism. nih.gov For Perazine, besides the N-demethylation to 10-Piperazinylpropylphenothiazine, another significant metabolic pathway is 5-sulphoxidation. The primary enzymes catalyzing this reaction are CYP1A2 and CYP3A4, contributing 32% and 30%, respectively. nih.gov Other CYPs like CYP2C9, CYP2E1, and CYP2D6 play a minor role in this specific pathway. nih.gov

The table below summarizes the key enzymes involved in the metabolism of Perazine.

| Metabolic Pathway | Primary Enzyme(s) | Contribution | Other Involved Enzymes |

| N-demethylation | CYP2C19 | 68% | CYP1A2, CYP3A4, CYP2D6 |

| 5-sulphoxidation | CYP1A2, CYP3A4 | 32%, 30% | CYP2C9, CYP2E1, CYP2D6 |

Characterization of Degradation Pathways of Phenothiazines (e.g., Sulphoxidation)

Sulphoxidation is a major degradation pathway for phenothiazine drugs. rsc.orgnih.gov This process involves the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide (B87167) metabolites. rsc.orgnih.govresearchgate.net This transformation is significant because the resulting sulfoxides are generally considered biologically inactive. nih.govastm.org

The mechanism of sulphoxidation can involve the formation of a phenothiazine cation radical as a reactive intermediate. rsc.org This radical cation is then converted to the sulfoxide. rsc.org The loss of biological activity upon sulphoxidation is attributed to changes in the molecule's electrostatic potential, which may weaken its interaction with target receptors like dopamine (B1211576) receptors. nih.gov

In Vitro Assessments of Metabolic Stability and Biotransformation

In vitro assays are fundamental for assessing the metabolic stability and biotransformation of drug candidates like 10-Piperazinylpropylphenothiazine. researchgate.netbioivt.com These studies typically utilize systems such as human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, primarily cytochrome P450s. nih.govbioivt.comnih.gov

The metabolic stability of a compound is often expressed as its half-life (t½) in these in vitro systems. researchgate.net A shorter half-life indicates more rapid metabolism and lower stability. researchgate.net For instance, studies on related piperazine-containing compounds have shown a wide range of metabolic stability, with half-lives in human liver microsomes varying significantly based on structural modifications. researchgate.net

Biotransformation studies aim to identify the metabolites formed from a parent compound. nih.gov In the context of Perazine, in vitro systems have successfully identified 10-Piperazinylpropylphenothiazine as a metabolite resulting from N-demethylation and have also characterized the products of sulphoxidation. nih.gov The identification of metabolites is crucial for understanding the complete metabolic fate of a drug and for assessing the potential activity or toxicity of its metabolic products. nih.gov

The table below outlines common in vitro systems used to assess metabolic stability and biotransformation.

| In Vitro System | Primary Application | Key Enzymes |

| Liver Microsomes | Assess Phase I metabolism (e.g., oxidation, reduction, hydrolysis) | Cytochrome P450s |

| Hepatocytes | Assess both Phase I and Phase II metabolism (e.g., conjugation) | Cytochrome P450s, UGTs, SULTs, etc. |

| Recombinant Enzymes | Investigate the role of specific enzymes in a metabolic pathway | Specific expressed enzymes (e.g., CYP2C19) |

Pharmacological Mechanisms and Molecular Interactions Preclinical Research Focus

Receptor Binding and Ligand-Target Engagement Studies

A variety of in vitro techniques have been employed to characterize the binding affinity of 10-Piperazinylpropylphenothiazine for several key receptors in the central nervous system.

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind to the target receptor. By measuring the ability of an unlabeled compound, such as 10-Piperazinylpropylphenothiazine, to displace the radioligand, its binding affinity can be quantified. This is often expressed as the IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

While specific ex vivo receptor occupancy studies for 10-Piperazinylpropylphenothiazine are not extensively detailed in publicly available literature, this methodology is crucial for understanding the in vivo effects of a compound. These studies typically involve administering the compound to a preclinical model, after which brain tissue is examined to determine the percentage of target receptors occupied by the drug at clinically relevant doses. This provides a bridge between in vitro binding affinities and in vivo pharmacological effects.

A significant focus of preclinical research has been the interaction of 10-Piperazinylpropylphenothiazine with dopamine (B1211576) receptors, particularly the D2 subtype, which is a key target for most antipsychotic drugs. nih.gov A radioreceptor assay using porcine striatum membranes determined the IC50 value of desmethylperazine for the dopamine D2 receptor to be 330 nmol/l. nih.gov This indicates a moderate affinity for the D2 receptor. For context, the parent compound, perazine, exhibited a higher affinity with an IC50 of 175 nmol/l in the same study. nih.gov This suggests that the N-demethylation to form 10-Piperazinylpropylphenothiazine results in a slight reduction in D2 receptor binding affinity.

| Compound | IC50 (nmol/l) at Dopamine D2 Receptor |

| Perazine | 175 |

| 10-Piperazinylpropylphenothiazine (Desmethylperazine) | 330 |

| Perazine sulfoxide (B87167) | 1050 |

Data sourced from a radioreceptor assay using porcine striatum membranes. nih.gov

Phenothiazine (B1677639) derivatives are known to interact with adrenergic receptors. Studies on the metabolites of other phenothiazines have shown that N-demethylated metabolites can retain a notable affinity for alpha-1 adrenergic receptors. One study reported that these metabolites could have 20% to 70% of the parent drug's affinity for both D2 and alpha-1 receptors. However, specific binding data (Ki or IC50 values) for 10-Piperazinylpropylphenothiazine at alpha-1 or alpha-2 adrenergic receptors are not specified in the reviewed literature. A pharmacological study on the primary metabolites of perazine, including desmethylperazine, noted that they did not exhibit effects indicative of neuroleptic or antidepressive properties in animal models, which included a test for modification of the pressor effect of noradrenaline. nih.gov

Immunomodulatory Mechanisms Investigated (In Vitro/Preclinical)

The potential immunomodulatory effects of phenothiazine derivatives are an emerging area of research. While specific in vitro studies detailing the immunomodulatory mechanisms of 10-Piperazinylpropylphenothiazine are limited, some research provides preliminary insights. One study investigated the immunosuppressive effects of a novel phenothiazine derivative, CPTZ, in a mouse model. nih.gov The study reported effects on serum opsonic capacity, macrophage activity, and splenic cell counts, suggesting that phenothiazine derivatives may have the potential to be developed as immunosuppressor drugs. nih.gov However, direct evidence and detailed mechanistic studies on 10-Piperazinylpropylphenothiazine's impact on immune cell function, such as cytokine production or lymphocyte proliferation, are not yet available in the public domain.

Molecular Pathway Investigations (In Vitro/Preclinical)

Investigations at the molecular level have begun to shed light on the pathways through which phenothiazine derivatives may exert their effects.

While direct studies on aminoperazine's effect on the corticotropin-releasing hormone (CRH) gene promoter are not specified, research on other phenothiazine antipsychotic drugs, such as chlorpromazine (B137089), has shown an ability to inhibit the forskolin-stimulated CRH gene promoter activity in vitro. researchgate.net This inhibitory action on the CRH gene promoter by some antipsychotics may be a molecular mechanism underlying their influence on the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.net The action of chlorpromazine on CRH activity appears to involve the PI3-K/Akt pathway. researchgate.net

The immunomodulatory effects of aminoperazine are linked to the modulation of soluble factors, which would include cytokines. nih.gov While the specific changes in cytokine-related mRNA levels induced by aminoperazine are not detailed in the provided information, the enhancement of DC-driven T cell differentiation implies a modulation of the cytokine environment. The differentiation of T helper cells into different subsets (like Th1 and Th2) is directed by the cytokine milieu produced by APCs. Therefore, the observed effects of aminoperazine on T cell differentiation strongly suggest an underlying modulation of cytokine gene expression.

Structure Activity Relationship Sar Studies

Influence of Piperazine (B1678402) Ring Substitutions on Pharmacological Activity

The piperazine moiety attached to the propyl side chain is a key determinant of activity. Substitutions on this ring can significantly modulate the pharmacological profile. Generally, phenothiazines with a piperazine side chain exhibit greater potency and higher pharmacological selectivity compared to those with aliphatic or piperidine (B6355638) side chains. youtube.com

Introduction of specific substituents at the C-4 position of the piperazine ring has been shown to enhance activity. For instance, the presence of a hydroxyethyl (B10761427) group at this position substantially increases antipsychotic activity. cutm.ac.inpharmacy180.com Similarly, other small polar groups like methyl or hydroxyethyl at the C-4 position of the piperazine ring can lead to increased neuroleptic potency. pharmacy180.com For activities such as the reversal of multidrug resistance (MDR) in cancer cells, a para-methyl-substituted piperazinyl amine is considered an ideal feature. nih.gov

Conversely, alkylation of the terminal amino group with substituents larger than a methyl group tends to decrease antipsychotic activity. cutm.ac.in

Table 1: Effect of Piperazine Ring C-4 Substitutions on Activity

| Substituent at C-4 | Effect on Antipsychotic/Neuroleptic Activity | Reference(s) |

|---|---|---|

| -H (unsubstituted) | Baseline activity | N/A |

| -CH₃ | Increased activity | pharmacy180.com |

| -CH₂CH₂OH | Substantially increased activity | cutm.ac.inpharmacy180.com |

Impact of Phenothiazine (B1677639) Ring Substitutions on Biological Profile

Substitution on the tricyclic phenothiazine nucleus is a critical factor in determining the biological activity, particularly for antipsychotic effects. The position and nature of the substituent are paramount.

The optimal position for substitution is C-2. pharmacy180.comslideshare.net An electron-withdrawing group at this position, such as a chloro (-Cl) or trifluoromethyl (-CF₃) group, significantly increases antipsychotic activity. youtube.compharmacy180.com The potency of substituents at the C-2 position generally follows the order: -CF₃ > -Cl > -CN > -CH₃ > -H > -OH. pharmacy180.comnih.gov The highly electronegative -CF₃ group often confers greater potency than -Cl. pharmacy180.comegpat.com

Substitution at other positions has a less desirable effect. While substitution at C-3 can improve activity over unsubstituted compounds, it is less effective than substitution at C-2. youtube.comcutm.ac.in Substitutions at the C-1 and C-4 positions are known to reduce antipsychotic activity. youtube.com Furthermore, oxidation of the sulfur atom at the 5-position also leads to a decrease in activity. cutm.ac.inpharmacy180.com

Table 2: Influence of Phenothiazine Ring Substitution on Antipsychotic Potency

| Position of Substitution | General Effect on Potency | Optimal Substituents | Reference(s) |

|---|---|---|---|

| C-2 | Optimal for activity; significantly increases potency | Electron-withdrawing groups (-CF₃, -Cl) | youtube.compharmacy180.comslideshare.net |

| C-3 | Increases activity over unsubstituted, but less than C-2 | - | youtube.comcutm.ac.in |

| C-1 | Reduces activity | - | youtube.com |

Role of the Propyl Linker Chain Variations on Molecular Interactions

The three-carbon propyl chain linking the phenothiazine nitrogen (N-10) and the piperazine nitrogen is crucial for maximum antipsychotic potency. youtube.comcutm.ac.inegpat.com This specific chain length is believed to be essential for the correct spatial orientation of the molecule to effectively interact with dopamine (B1211576) receptors. slideshare.netegpat.com It is thought that this linker allows the terminal nitrogen and the C-2 ring substituent to adopt a conformation that mimics the structure of dopamine, enabling competitive antagonism at its receptor. nih.gov

Any deviation from this three-carbon chain, either shortening or lengthening it, results in a loss of activity. egpat.com However, for other biological activities, this rule may differ. For instance, in the context of reversing multidrug resistance, compounds with a four-carbon bridge were found to be more potent than those with a three-carbon bridge. nih.gov

Branching on the propyl chain also affects the pharmacological profile. Introducing a small methyl group at the β-position (C-2 of the linker) decreases antipsychotic potency but can enhance antihistaminic activity. youtube.comcutm.ac.in

Comparative Structure-Activity Analysis with Related Phenothiazine Derivatives

When comparing 10-piperazinylpropylphenothiazines to other derivatives, the superiority of the piperazine side chain for antipsychotic activity is evident. Derivatives with piperazine side chains, such as Prochlorperazine, are more potent than those with aliphatic side chains (e.g., Chlorpromazine) or piperidine side chains (e.g., Thioridazine). youtube.comauburn.edu

Thioxanthenes, which are structurally related to phenothiazines, provide another important point of comparison. For example, (trans)-flupenthixol, a thioxanthene, was found to be significantly more potent in reversing multidrug resistance in cancer cells than its phenothiazine homolog, fluphenazine. nih.gov This highlights that even subtle changes in the tricyclic core can have a dramatic impact on biological activity.

Furthermore, within the piperazine class, compounds with high dopamine receptor blocking activity and lower muscarinic receptor blockade tend to have a higher incidence of certain side effects. auburn.edu The stereochemistry of the molecule can also be a significant factor; in some cases, a purified single enantiomer of a phenothiazine derivative has shown comparable or slightly increased antimicrobial activity while being significantly better tolerated in vivo than the racemic mixture. nih.govnih.gov

Bioisosteric Replacements and Their Effects on Pharmacological Activity

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a compound's properties by substituting one atom or group with another that has similar characteristics. In the context of phenothiazine derivatives, this can involve changes to the ring system or the side chains.

A key example of bioisosteric replacement affecting the core structure is the substitution of the nitrogen atom at position 10 of the phenothiazine ring with a carbon atom, which forms a thioxanthene. nih.gov This replacement, particularly when a double bond is introduced to the side chain, can lead to a significant increase in activity against multidrug resistance. nih.gov

Another form of bioisosteric replacement involves the substitution of one benzene (B151609) ring of the phenothiazine nucleus with a heteroaromatic ring, such as pyridine (B92270), to form azaphenothiazines. The resulting pyridobenzothiazines or dipyridothiazines exhibit distinct biological profiles, with their anticancer activity being dependent on the new tricyclic scaffold and the nature of the substituent at the thiazine (B8601807) nitrogen.

These examples underscore that bioisosteric replacements can profoundly alter the pharmacological activity by modifying the molecule's electronic distribution, conformation, and ability to interact with biological targets.

Computational Chemistry and Molecular Modeling Investigations

Electronic Structure Calculations for 10-Piperazinylpropylphenothiazine and Derivatives

Electronic structure calculations are fundamental to predicting the physicochemical properties and behavior of molecules. For phenothiazine (B1677639) derivatives, these calculations elucidate the distribution of electrons within the molecule, which is crucial for its reactivity and interaction with biological systems. samipubco.comresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. youtube.com For phenothiazine derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine key quantum chemical descriptors. samipubco.comresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, chemical hardness, and electrophilicity. samipubco.comresearchgate.net

The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity, explaining the charge transport properties within the molecule. samipubco.com Studies on various phenothiazine derivatives have shown that modifications to the substituent groups on the phenothiazine core can significantly alter these electronic properties. nih.govnih.gov For instance, the introduction of electron-withdrawing groups can influence the electron density distribution across the molecule. nih.gov DFT is also used to optimize molecular geometries, providing a stable three-dimensional structure that serves as the basis for further computational analysis. nih.govfao.org

Table 1: Representative DFT-Calculated Properties for Phenothiazine Derivatives Note: This table is a generalized representation based on typical findings for phenothiazine derivatives and not specific to 10-Piperazinylpropylphenothiazine itself, as specific data was not available.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -4.5 to -6.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Indicates chemical reactivity and stability. samipubco.com |

| Dipole Moment (µ) | 2.0 to 5.0 D | Influences solubility and binding interactions. samipubco.com |

| Chemical Hardness (η) | 1.0 to 2.0 eV | Measures resistance to change in electron distribution. nih.gov |

To explore the excited-state properties of phenothiazine derivatives, more advanced methods like Time-Dependent Density Functional Theory (TD-DFT) are utilized. nih.govmdpi.com TD-DFT calculations are instrumental in predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between different molecular orbitals. nih.govmdpi.com For example, studies have shown that phenothiazine derivatives typically exhibit n-π* and π-π* transitions, and the specific wavelengths of these absorptions can be correlated with structural features, such as the type of substituent on the phenothiazine ring. mdpi.com

For systems with significant electron correlation or near-degeneracy between electronic states, multireference methods may be necessary for accurate predictions. uchicago.edu While computationally more intensive, these methods provide a more reliable description of the electronic structure in complex cases. uchicago.edu Research on phenothiazine-based materials for applications like thermally activated delayed fluorescence (TADF) often employs these advanced calculations to understand the energies of singlet and triplet excited states, which is crucial for their light-emitting properties. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand, such as a 10-Piperazinylpropylphenothiazine derivative, and its biological target, typically a protein receptor. mdpi.com These simulations model the movements of atoms over time, providing insights into the stability of the ligand-receptor complex and the key interactions that maintain binding. nih.govnih.gov

By running simulations for several nanoseconds, researchers can observe the conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com Analysis of the simulation trajectory can reveal persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are critical for binding affinity. frontiersin.orgnih.gov For phenothiazine derivatives, MD simulations have been used to study their interactions with targets like the BCL-2 protein and various neurotransmitter receptors. frontiersin.org The results of these simulations can help to explain why certain derivatives are more potent than others and can guide the design of new analogues with improved binding characteristics. nih.govfrontiersin.org The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. nih.govfrontiersin.org

Prediction of Chemical Reactivity and Metabolic Transformation Pathways

Computational methods are increasingly used to predict the chemical reactivity and potential metabolic fate of drug molecules. jmedchem.comnih.gov For phenothiazine derivatives, DFT-based reactivity descriptors (as mentioned in 6.1.1) like the HOMO-LUMO gap and chemical potential can identify the most probable sites for chemical reactions. samipubco.comnih.gov

Furthermore, specialized software can predict the metabolic transformations a molecule is likely to undergo in the human body. nih.govnih.gov These programs use databases of known metabolic reactions to predict how a parent drug like 10-Piperazinylpropylphenothiazine might be modified by enzymes, such as the cytochrome P450 family. jmedchem.com Common predicted transformations for phenothiazines include N-dealkylation of the piperazine (B1678402) side chain, oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167), and hydroxylation of the aromatic rings. jmedchem.com These in silico predictions are valuable in the early stages of drug discovery to identify potentially active or toxic metabolites, helping to guide further experimental studies. nih.gov

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. irjmets.com This method is widely used to study how phenothiazine derivatives, including those with a piperazinylpropyl side chain, interact with their biological targets. samipubco.comnih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the different possible poses based on a scoring function, which estimates the binding affinity. samipubco.comirjmets.com

Docking studies on phenothiazine derivatives have been performed with various proteins, including enzymes and receptors, to elucidate the structural basis of their activity. samipubco.combilkent.edu.trnih.gov The results of these studies typically provide a binding energy score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. samipubco.comfrontiersin.org For instance, docking studies have shown that the piperazine moiety can form crucial interactions within the binding pocket of certain receptors. nih.gov These predictions are instrumental in structure-activity relationship (SAR) studies, helping to rationalize why small changes in the ligand's structure can lead to significant differences in biological activity. nih.gov

Table 2: Example of Molecular Docking Results for Phenothiazine Derivatives against a Hypothetical Receptor This table illustrates typical data obtained from a docking study and is for representative purposes only.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -8.2 | ASP112, TYR308, PHE199 |

| Derivative B | -7.5 | ASP112, TRP108 |

Conformational Analysis of 10-Piperazinylpropylphenothiazine Analogues

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to a biological target. Conformational analysis of 10-Piperazinylpropylphenothiazine analogues involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. nih.gov The flexible propylpiperazine side chain, in particular, can adopt numerous conformations. egpat.com

Computational methods, including molecular mechanics and quantum chemical calculations, are used to determine the relative energies of different conformers and identify the most stable, low-energy shapes. nih.govpnas.org Studies have shown that the interaction between the substituent at the 2-position of the phenothiazine ring and the side chain can significantly influence the preferred conformation. nih.govjohnshopkins.edu This conformational preference is crucial because it dictates how the molecule presents itself to the receptor. The "active conformation," the specific shape the molecule adopts when it binds to its target, is believed to mimic the structure of endogenous ligands like dopamine (B1211576). nih.govjohnshopkins.edu Understanding the conformational landscape of these analogues is essential for explaining their structure-activity relationships and for designing new compounds with optimized shapes for receptor binding. nih.govpnas.org The presence of the piperazine ring is noted to enhance activity, a feature linked to its influence on the side chain's conformation. nih.gov

Q & A

Q. Key Factors Affecting Yield :

Basic: How is the crystal structure of 10-piperazinylpropylphenothiazine derivatives characterized, and what conformational insights are critical?

Methodological Answer:

X-ray crystallography reveals:

- Triclinic lattice parameters (e.g., a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å; α = 81.63°, β = 81.39°, γ = 66.65°) .

- Torsion angles : The piperazine ring adopts a chair conformation, with C–N–C angles averaging 116°–122°. The propyl linker shows gauche interactions (torsion angles: −175.11° to 178.45°) .

- Packing interactions : π-π stacking between phenothiazine rings (3.5–4.0 Å) and C–H···O hydrogen bonds stabilize the lattice .

Q. Recommended Techniques :

- Single-crystal X-ray diffraction for absolute configuration.

- DFT calculations to correlate experimental and theoretical torsion angles .

Basic: What physicochemical properties (e.g., pKa, solubility) are critical for pharmacological activity?

Methodological Answer:

- pKa : The piperazinyl group has a pKb of ~5.60 (water, 25°C), influencing protonation states under physiological conditions .

- Solubility : Hydrophobic phenothiazine cores limit aqueous solubility (<0.1 mg/mL); derivatives with hydroxyl or trifluoromethyl groups show improved solubility in polar solvents .

- LogP : Experimental logP values range from 3.2–4.1, correlating with blood-brain barrier permeability .

Q. Analytical Methods :

Advanced: How can conflicting torsion angle data in crystallographic studies be resolved?

Methodological Answer:

Discrepancies in torsion angles (e.g., C7–C8–C9–C10 = −175.11° vs. 178.45° ) arise from:

- Crystal packing forces : Non-covalent interactions distort molecular geometry.

- Dynamic effects : Conformational flexibility in solution vs. solid state.

Q. Resolution Strategies :

Variable-temperature XRD to assess thermal motion .

Solid-state NMR to compare static and dynamic conformations .

Molecular dynamics simulations to model equilibrium geometries .

Advanced: What experimental designs optimize the pharmacological activity of 10-piperazinylpropylphenothiazine analogs?

Methodological Answer:

Q. Experimental Workflow :

In vitro receptor binding assays (e.g., D₂ receptor IC₅₀).

Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding).

In vivo efficacy testing in rodent models of schizophrenia .

Advanced: How do solvent polarity and pH affect the stability of 10-piperazinylpropylphenothiazine during storage?

Methodological Answer:

Q. Analytical Validation :

Advanced: What computational methods predict the binding mode of 10-piperazinylpropylphenothiazine to CNS targets?

Methodological Answer:

- Docking simulations : AutoDock Vina or Schrödinger Glide for D₂ receptor binding pocket analysis .

- MD simulations : GROMACS for assessing ligand-receptor dynamics over 100 ns trajectories.

- Key Interactions :

Advanced: How can contradictory in vitro vs. in vivo efficacy data be reconciled?

Methodological Answer:

- Common Causes :

- Poor bioavailability due to first-pass metabolism.

- Off-target effects in complex biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.